molecular formula C20H19N3O2S3 B15284661 5-(1-ethyl-2(1H)-quinolinylidene)-3'-propyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione

5-(1-ethyl-2(1H)-quinolinylidene)-3'-propyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione

Cat. No.: B15284661
M. Wt: 429.6 g/mol
InChI Key: CSZCJBPPZUYKFB-CCEZHUSRSA-N
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Description

5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione is a complex organic compound featuring multiple heterocyclic ringsThe presence of thiazolidine and quinoline moieties in its structure contributes to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiosemicarbazides with ethyl bromoacetate under basic conditions to form the thiazolidine rings . The quinoline moiety can be introduced through a condensation reaction with 2-aminobenzaldehyde derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione involves interaction with various molecular targets. The thiazolidine and quinoline moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-ethyl-2(1H)-quinolinylidene)-3’-propyl-2’-thioxo-2,5’-bis[1,3-thiazolidin-2-ylidene]-4,4’-dione is unique due to the combination of thiazolidine and quinoline moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C20H19N3O2S3

Molecular Weight

429.6 g/mol

IUPAC Name

(5E)-5-(1-ethylquinolin-2-ylidene)-2-(4-hydroxy-3-propyl-2-sulfanylidene-1,3-thiazol-5-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C20H19N3O2S3/c1-3-11-23-19(25)16(28-20(23)26)18-21-17(24)15(27-18)14-10-9-12-7-5-6-8-13(12)22(14)4-2/h5-10,25H,3-4,11H2,1-2H3/b15-14+

InChI Key

CSZCJBPPZUYKFB-CCEZHUSRSA-N

Isomeric SMILES

CCCN1C(=C(SC1=S)C2=NC(=O)/C(=C\3/C=CC4=CC=CC=C4N3CC)/S2)O

Canonical SMILES

CCCN1C(=C(SC1=S)C2=NC(=O)C(=C3C=CC4=CC=CC=C4N3CC)S2)O

Origin of Product

United States

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